![molecular formula C8H7NO3 B3000289 2-(3-Nitrophenyl)oxirane CAS No. 20697-05-6](/img/structure/B3000289.png)
2-(3-Nitrophenyl)oxirane
Overview
Description
2-(3-Nitrophenyl)oxirane is a chemical compound with the molecular formula C8H7NO3 . It is a versatile class of organic compounds .
Synthesis Analysis
A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence has been developed . The methodology is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides from (3-(2-nitrophenyl)oxiran-2-yl)(aryl)methanones .Molecular Structure Analysis
The molecular structure of 2-(3-Nitrophenyl)oxirane contains a total of 20 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 nitro group (aromatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
Oxiranes, such as 2-(3-Nitrophenyl)oxirane, can undergo a variety of reactions. One of the most frequently used atom economical reactions of oxiranes is their rearrangement to carbonyl compounds . For trisubstituted oxiranes, two types of rearrangements are possible depending on the migration pathways following the Lewis acid promoted C–O bond cleavage .Scientific Research Applications
Synthesis of Anthranilic Acid Derivatives
This compound is used in a novel one-pot synthetic approach to create N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides through the classical Meinwald rearrangement and a new rearrangement sequence. This method is operationally simple and high yielding, providing a new pathway for synthesizing anthranilic acid derivatives .
Formation of Oxalamides
The same methodology mentioned above is applicable for synthesizing N-(2-carboxyphenyl)aryloxalmonoamides from (3-(2-nitrophenyl)oxiran-2-yl)(aryl)methanones, expanding the utility of 2-(3-Nitrophenyl)oxirane in creating valuable oxalamide compounds .
Reissert Indole Synthesis
3-(2-Nitrophenyl)pyruvic acid: and its amide and ester derivatives, which are key compounds for the Reissert indole synthesis, can be achieved under various reaction conditions via the acid-catalyzed hydrolysis of 5-(2-nitrobenzyliden)-2,2-dimethyl-1,3-oxazolidin-4-one. This intermediate is readily available from 2-(3-Nitrophenyl)oxirane .
Safety And Hazards
properties
IUPAC Name |
2-(3-nitrophenyl)oxirane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-3-1-2-6(4-7)8-5-12-8/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZFDVJTIOLMKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)oxirane |
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